terpendole L

Description

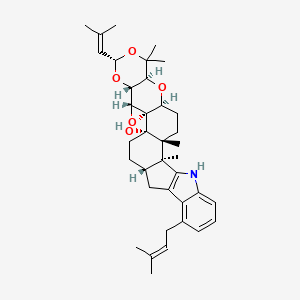

Structure

3D Structure

Properties

Molecular Formula |

C37H49NO5 |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-9-(3-methylbut-2-enyl)-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol |

InChI |

InChI=1S/C37H49NO5/c1-20(2)12-13-22-10-9-11-25-28(22)24-19-23-14-17-36(39)34(7,35(23,8)30(24)38-25)16-15-26-37(36)32(43-37)29-31(40-26)33(5,6)42-27(41-29)18-21(3)4/h9-12,18,23,26-27,29,31-32,38-39H,13-17,19H2,1-8H3/t23-,26-,27-,29+,31-,32+,34+,35+,36-,37-/m0/s1 |

InChI Key |

LLRYILBJBZFIRA-YPNCZJMTSA-N |

Isomeric SMILES |

CC(=CCC1=C2C3=C([C@]4([C@H](C3)CC[C@@]5([C@@]4(CC[C@H]6[C@]57[C@H](O7)[C@H]8[C@H](O6)C(O[C@H](O8)C=C(C)C)(C)C)C)O)C)NC2=CC=C1)C |

Canonical SMILES |

CC(=CCC1=C2C3=C(C4(C(C3)CCC5(C4(CCC6C57C(O7)C8C(O6)C(OC(O8)C=C(C)C)(C)C)C)O)C)NC2=CC=C1)C |

Origin of Product |

United States |

Isolation and Production of Terpendole L from Microbial Sources

Fungal Strain Identification: Albophoma yamanashiensis

The story of the terpendoles begins with the identification of a unique fungal strain, Albophoma yamanashiensis.

A series of novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, named terpendoles, were first isolated from the culture broth of a fungal strain designated FO-2546. nih.govresearchgate.netresearchgate.net Taxonomic studies of this producing organism led to the establishment of a new genus and species, Albophoma yamanashiensis. researchgate.netacs.org The initial research focused on a group of four structurally related compounds: terpendole A, B, C, and D. nih.govresearchmap.jp These compounds were all found to possess an indoloditerpene core. nih.govmdpi.com

Subsequent investigations into the metabolites of Albophoma yamanashiensis led to the isolation and characterization of eight additional, new terpendole components, designated E through L. nih.gov The structures of all these new compounds were elucidated through spectroscopic analyses, confirming they share the same indoloditerpene core as the initially discovered terpendoles A through D. nih.gov Among this new group, terpendole L was identified and shown to exhibit moderate inhibitory activity against ACAT. nih.govkib.ac.cn

The production of the full range of terpendole congeners, including this compound, by Albophoma yamanashiensis was found to be highly dependent on the composition of the culture medium. The initial discovery of terpendoles A-D was followed by the isolation of terpendoles E through L, which was achieved by cultivating the fungus in a different production medium. nih.govresearchgate.net This indicates that modification of fermentation conditions is a critical strategy for optimizing the production of specific terpendole compounds.

While specific details of the media compositions are not fully elaborated in the initial discovery papers, the principle of altering nutrient sources to influence secondary metabolite profiles is a well-established practice in mycology. General fermentation for producing secondary metabolites from Albophoma species involves culturing the fungus on suitable media, such as potato dextrose broth (PDB) or malt (B15192052) extract broth (MEB), under controlled temperature and aeration conditions. researchgate.netbiorxiv.org The production of this compound and its congeners can be manipulated by varying the carbon and nitrogen sources, mineral content, and physical parameters like temperature, pH, and incubation time. biorxiv.org

Table 1: General Fermentation Parameters for Fungal Metabolite Production

| Parameter | Condition | Purpose |

|---|---|---|

| Fungal Strain | Albophoma yamanashiensis | Producer of terpendole congeners. |

| Culture Media | Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), Yeast Extract Peptone Dextrose (YPD) | Provide necessary nutrients for fungal growth and metabolite synthesis. biorxiv.org |

| Temperature | 25-30°C | Optimal range for growth of many filamentous fungi. biorxiv.org |

| Cultivation | Shaken or static liquid cultures | Aeration method to support mycelial growth. |

| Incubation Time | Several days to weeks | Allows for sufficient biomass accumulation and secondary metabolite production. researchgate.netbiorxiv.org |

Early Discoveries and Initial Characterization

Isolation from Other Fungal Genera

Beyond its original source, this compound has also been identified and isolated from other distinct fungal genera, highlighting its distribution in the fungal kingdom.

The fungus Volutella citrinella strain BF-0440 has been identified as a producer of this compound. nih.govnih.gov In a study focused on discovering new inhibitors of sterol O-acyltransferase (SOAT), researchers isolated three new terpendoles (N, P, and O) from the culture broth of this fungus. nih.govmdpi.comresearchgate.net Alongside these novel compounds, eight structurally related known compounds were also identified, which included terpendole C, D, J, and L. nih.govnih.gov The isolation of this compound (referred to as compound 9 in the study) from this source further confirmed its existence in different fungal taxa. nih.gov

This compound has also been isolated from a mine soil-derived fungus, Tolypocladium sp. XL115. biorxiv.org During a search for new prenylated indole (B1671886) diterpenoids from this fungus, researchers identified two new compounds, tolypocladins K and L, along with the known analogue this compound (referred to as compound 3 in the study). biorxiv.org This discovery places this compound within the metabolic profile of the Tolypocladium genus, which is known for producing a variety of biologically active secondary metabolites. acs.org

Volutella citrinella as a Producer of Terpendole Congeners

Extraction and Purification Methodologies for this compound

The isolation of this compound from fungal cultures involves a multi-step process of extraction and purification, relying on the compound's physicochemical properties. A general workflow is employed across the different fungal sources, with minor variations.

For the isolation from Volutella citrinella, the fermentation was carried out in a static culture for 14 days. researchgate.net The culture broth was first extracted with 70% ethanol. researchgate.net After concentrating the extract to remove the ethanol, the remaining aqueous solution was subjected to a liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc). researchgate.net The resulting crude extract (2.5 g) was then fractionated using an ODS (octadecylsilane) column, eluting with a stepwise gradient of aqueous acetonitrile. Final purification of the fractions containing this compound was achieved through preparative high-performance liquid chromatography (HPLC), yielding 6.8 mg of the pure compound as a white powder. nih.govnih.gov

A similar approach is used for other fungal sources like Albophoma yamanashiensis. The process begins with the separation of the fungal mycelium from the liquid culture broth. The broth is then extracted with an organic solvent such as ethyl acetate. This crude extract is concentrated and then subjected to a series of chromatographic techniques. These typically include column chromatography over silica (B1680970) gel or ODS, followed by preparative HPLC to isolate the individual terpendole congeners. researchgate.netnih.gov The specific choice of solvents and chromatographic conditions is optimized to achieve separation of the structurally similar terpendole compounds.

Table 2: Biological Activity of Selected Terpendoles

| Compound | Source Organism | Biological Target | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Albophoma yamanashiensis | ACAT | 32.4 nih.govkib.ac.cn |

| Terpendole C | Albophoma yamanashiensis | ACAT | 2.1 nih.govresearchmap.jp |

| Terpendole D | Albophoma yamanashiensis | ACAT | 3.2 nih.gov |

| Terpendole J | Albophoma yamanashiensis | ACAT | 38.8 nih.gov |

| Terpendole K | Albophoma yamanashiensis | ACAT | 38.0 nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Terpendole A |

| Terpendole B |

| Terpendole C |

| Terpendole D |

| Terpendole E |

| Terpendole F |

| Terpendole G |

| Terpendole H |

| Terpendole I |

| Terpendole J |

| Terpendole K |

| This compound |

| Terpendole N |

| Terpendole O |

| Terpendole P |

| Tolypocladin K |

Advanced Spectroscopic Elucidation of Terpendole L Structure

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been indispensable in piecing together the molecular framework of terpendole L. Through a combination of one-dimensional and two-dimensional experiments, scientists have been able to map out the connectivity of atoms and deduce the compound's stereochemistry.

One-Dimensional NMR Techniques for Core Structural Assignment

One-dimensional ¹H and ¹³C NMR spectroscopy provide the initial and fundamental data for structural elucidation. The ¹H NMR spectrum reveals the number and chemical environment of protons, while the ¹³C NMR spectrum provides analogous information for the carbon atoms within the molecule.

While the specific spectral data for this compound is contained within specialized literature, a representative understanding can be gained from the analysis of closely related terpendoles. For instance, the ¹H NMR spectra of these compounds typically display characteristic signals for the indole (B1671886) moiety, multiple methyl groups, and numerous methine and methylene (B1212753) protons in the complex diterpene core. The ¹³C NMR spectra are equally informative, showing distinct resonances for sp²-hybridized carbons of the indole ring and any olefinic bonds, as well as a multitude of sp³-hybridized carbons corresponding to the intricate ring system.

Table 1: Representative ¹H NMR Data for a Terpendole Scaffold

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.00 - 7.50 | m | 4H | Aromatic Protons (Indole) |

| 3.50 - 4.50 | m | - | Protons adjacent to Heteroatoms |

| 0.80 - 2.50 | m | - | Aliphatic Protons (Diterpene) |

| 0.70 - 1.20 | s, d | - | Methyl Protons |

Note: This table is a generalized representation. Actual chemical shifts and multiplicities for this compound would be specific.

Table 2: Representative ¹³C NMR Data for a Terpendole Scaffold

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 100 - 140 | C, CH | Aromatic/Olefinic Carbons |

| 60 - 90 | C, CH | Carbons bonded to Heteroatoms |

| 15 - 60 | C, CH, CH₂, CH₃ | Aliphatic Carbons |

Note: This table is a generalized representation. Actual chemical shifts for this compound would be specific.

Two-Dimensional NMR Experiments for Complex Ring Systems and Stereochemistry

Given the complexity of this compound's structure, 2D NMR experiments are crucial for establishing the connectivity between atoms that are not directly apparent from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By tracing these correlations, it is possible to piece together fragments of the molecule, such as spin systems within the diterpene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly to the carbons to which they are attached. This is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is arguably one of the most powerful tools for assembling the complete carbon skeleton, as it connects the fragments identified by COSY and establishes the relative positions of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are key to determining the stereochemistry of the molecule. They identify protons that are close in space, regardless of whether they are directly bonded. The observation of NOE correlations between specific protons allows for the assignment of relative stereochemistry at chiral centers within the complex ring system.

The collective interpretation of these 2D NMR experiments allows for the unambiguous assembly of the intricate polycyclic structure of this compound.

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important in the initial stages of structure elucidation to determine the precise molecular formula. For this compound, HRMS would have been used to confirm its elemental composition, which is a critical piece of information for constraining the possible structures.

Tandem mass spectrometry (MS/MS) can provide further structural information through the analysis of fragmentation patterns. While detailed fragmentation data for this compound is not widely published, the fragmentation of related indole diterpenes often involves characteristic losses from the diterpene core and the indole moiety, providing corroborative evidence for the proposed structure.

Table 3: Mass Spectrometry Data for a Representative Terpendole

| Ion | m/z (observed) | Formula |

| [M+H]⁺ | - | - |

| [M+Na]⁺ | - | - |

| Fragment 1 | - | - |

| Fragment 2 | - | - |

Note: This table illustrates the type of data obtained. Specific values for this compound would be found in dedicated analytical reports.

Comparative Structural Analysis with Known Indole Diterpenes

The structure of this compound is part of a large and diverse family of indole diterpenes. nih.gov A comparative analysis of its spectroscopic data with that of known related compounds, such as terpendole C, is a powerful strategy in structure elucidation. nih.gov Many of these compounds share a common biosynthetic origin and, therefore, possess similar core structures.

By comparing the ¹H and ¹³C NMR chemical shifts of this compound with those of well-characterized analogues, researchers can quickly identify common structural motifs and pinpoint areas of difference. For example, similarities in the chemical shifts of the indole portion and parts of the diterpene skeleton can confirm the presence of these conserved features. Conversely, significant deviations in chemical shifts can highlight regions of structural variation, such as the presence of different functional groups or a change in stereochemistry. This comparative approach significantly aids in the confirmation of the proposed structure and helps to place new compounds within the broader context of their chemical family.

Investigation of Terpendole L S Biological Activities and Mechanistic Insights

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial enzyme in cellular cholesterol metabolism. It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. The inhibition of this enzyme is a potential therapeutic strategy for conditions like atherosclerosis. Terpendoles, including Terpendole L, were initially isolated and identified as inhibitors of ACAT. kitasato-u.ac.jpsemanticscholar.org

Assessment of ACAT Inhibitory Activity in in vitro Systems (e.g., rat liver microsomes)

The inhibitory potential of this compound and its congeners against ACAT has been evaluated using in vitro enzyme assays, commonly employing rat liver microsomes as the enzyme source. kitasato-u.ac.jpnih.gov In these assays, this compound demonstrated moderate inhibitory activity against ACAT. nih.govkib.ac.cn Specifically, it exhibited an IC50 value of 32.4 µM. nih.govkib.ac.cn For comparison, other terpendole compounds showed a range of potencies, with Terpendole C being the most potent inhibitor in one study (IC50 of 2.1 µM), while others like Terpendoles E through I displayed weaker activity. nih.govjst.go.jpnih.gov

Differential Inhibition of Sterol O-Acyltransferase (SOAT) Isozymes (SOAT1/SOAT2) by this compound and Congeners

Further research has revealed the existence of two isozymes of ACAT, namely SOAT1 and SOAT2, which have distinct roles in the body. nih.gov Selective inhibition of SOAT2 is considered a more targeted approach for preventing atherosclerosis. nih.gov Studies on terpendole congeners have shown differential inhibition of these isozymes. For instance, voluhemin B, a related indoline-diterpene, was identified as a selective SOAT2 inhibitor. nih.govresearchgate.net In a study investigating various terpendoles, this compound, along with its congeners Terpendole C and D, were found to inhibit both SOAT1 and SOAT2 isozymes. nih.govresearchgate.netresearchgate.net This suggests that this compound is a non-selective inhibitor of the two SOAT isozymes. nih.govresearchgate.net

Proposed Molecular Mechanisms of ACAT/SOAT Inhibition

The proposed mechanism for the ACAT inhibitory action of terpendoles involves competition with the cholesterol substrate. semanticscholar.org The structural similarity between the terpendole core and cholesterol is thought to be the basis for this competitive inhibition. semanticscholar.org Structure-activity relationship (SAR) studies on various terpendole congeners have provided some insights. For example, the presence of a proton at the C-6 and C-13 positions appears to enhance SOAT inhibitory activity, while a free hydroxyl group at the R7 position can lead to a loss of activity. researchgate.net The presence of an isoprenyl-derived moiety at positions C-20 and C-21 does not seem to be critical for the inhibitory action. mdpi.com

Antimicrobial Properties of this compound

In addition to its effects on cholesterol metabolism, this compound has demonstrated notable antimicrobial properties.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Micrococcus luteus)

This compound has shown significant antibacterial activity, particularly against the Gram-positive bacterium Micrococcus luteus. nih.govresearchgate.netdntb.gov.ua In one study, it exhibited a remarkable minimum inhibitory concentration (MIC) value of 6.25 μg/mL against this strain. nih.govresearchgate.net It also showed activity against Micrococcus lysodeikticus with a MIC of 50 μg/mL. nih.govmdpi.comnih.gov

Antifungal Activity Against Fungal Pathogens

This compound has also been reported to possess moderate antifungal activity. nih.gov It displayed selective activity against certain tested fungal strains with MIC values ranging from 25-50 μg/mL. nih.govresearchgate.net However, it is worth noting that in a separate study, Terpendole C and E did not show any antifungal activity against a panel of common pasture and turf phytopathogens. researchgate.net

Exploration of Antimicrobial Modes of Action

This compound, an indole (B1671886) diterpenoid, has demonstrated notable antimicrobial properties. Research indicates its activity against various bacterial strains. Specifically, this compound has shown a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml against Micrococcus lysodeikticus and 50 μg/ml against Bacillus megaterium. nih.gov While the precise mechanisms of action for this compound are not fully elucidated, the broader class of terpenoids, to which it belongs, offers several established antimicrobial pathways. encyclopedia.pubmdpi.com

One of the primary modes of action for terpenoids involves the disruption of the bacterial cell membrane. encyclopedia.pubmdpi.com Their lipophilic nature allows them to penetrate the phospholipid bilayer, leading to increased permeability and loss of membrane integrity. encyclopedia.pubmdpi.com This disruption can result in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death. encyclopedia.pubmdpi.com

Terpenoids can also inhibit bacterial protein synthesis, a critical process for cell survival and proliferation. encyclopedia.pubmdpi.com By interfering with various stages of this pathway, they can effectively halt bacterial growth. Another significant mechanism is the inhibition of ATP and its associated enzymes. encyclopedia.pubmdpi.com ATP serves as the primary energy currency for cellular processes, and its depletion or the inhibition of enzymes involved in its synthesis can have a profound antibacterial effect. encyclopedia.pubmdpi.com

Furthermore, some terpenoids have been shown to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation. scielo.br By disrupting these signaling pathways, terpenoids can prevent the establishment of resilient bacterial communities. scielo.br While these are general mechanisms for terpenoids, further research is needed to specifically delineate the primary mode of action for this compound.

Structure-Activity Relationship (SAR) Studies of Terpendoles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of terpendoles influences their biological activities and for guiding the development of more potent and selective analogs.

Several terpendoles have been identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. kitasato-u.ac.jpsemanticscholar.orgresearcher.life Among the initial terpendoles studied (A-D), Terpendole C was the most potent inhibitor in an in vitro enzyme assay, with an IC50 value of 2.1 μM. kitasato-u.ac.jpresearcher.life This was followed by Terpendole D (IC50: 3.2 μM), A (15.1 μM), and B (26.8 μM). kitasato-u.ac.jpresearcher.life In a cell-based assay, Terpendole D showed the highest specificity. kitasato-u.ac.jp

Further studies on a broader range of terpendoles (E-L) revealed that an ether-linked isoprene (B109036) unit attached to the indoloditerpene core is a key functional group for ACAT inhibitory activity. mdpi.com Terpendoles J, K, and L showed moderate inhibitory activity. mdpi.com More recent research on human sterol O-acyltransferase (SOAT), the human equivalent of ACAT, has provided further insights. mdpi.com The presence of a methoxy (B1213986) group at the R4 position in voluhemin B, a related compound, was found to be important for SOAT2 selectivity. mdpi.commdpi.com Conversely, a free hydroxyl group at the R7 position, as seen in Terpendole D and J, leads to a loss of SOAT inhibitory activity. mdpi.com

While comprehensive SAR studies on the antimicrobial activity of the entire terpendole family are limited, some initial findings provide valuable correlations. Terpendole I exhibits activity against Bacillus cereus and Bacillus subtilis with MICs of 100 µg/ml for both. caymanchem.com However, it is inactive against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations up to 200 µg/ml. caymanchem.com

Ecological and Biotechnological Significance of Terpendole L

Role of Indole (B1671886) Diterpenes as Fungal Secondary Metabolites in Host-Microbe Interactions

Indole diterpenes, including terpendoles, are significant secondary metabolites produced by fungi that play a crucial role in the interactions between the fungi and their hosts. tandfonline.com These compounds are not essential for the primary growth of the fungus but are vital for their ecological interactions with other organisms. acs.org In many cases, these metabolites act as chemical defense agents, protecting the fungus or its host plant from herbivores. mdpi.comnih.gov

Fungi from the family Clavicipitaceae, which includes plant parasites and symbionts, are notable producers of indole diterpenes. plos.org For instance, Epichloë and Neotyphodium species, which live as systemic symbionts within grasses, produce a variety of alkaloids, including indole diterpenes, that deter grazing animals. plos.orgfrontiersin.org This defensive role is a key factor in the mutualistic relationship between the fungus and the host grass, where the fungus gains nutrients and a protected environment, and the plant gains protection from herbivory. oup.com

The production of these defensive compounds can be influenced by the nature of the symbiotic relationship. For example, a shift from a mutualistic to a pathogenic interaction in a fungal-grass symbiosis can lead to a significant downregulation of genes responsible for producing indole diterpenes. oup.com This suggests that the production of these secondary metabolites is tightly regulated and linked to the specific type of interaction between the fungus and its host.

Furthermore, indole diterpenes have been found in fungi associated with morning glories, where they likely contribute to the toxicity of these plants to livestock. researchgate.net The structural diversity of these compounds, arising from different ring substitutions and stereochemistry, contributes to their varied biological activities and ecological functions. mdpi.com

Chemical Ecology of Terpendoles in Fungal-Plant Symbiosis (e.g., endophytes)

The chemical ecology of terpendoles is deeply rooted in the symbiotic relationships between fungi and plants, particularly in the context of endophytic fungi. Endophytes are fungi that live within plant tissues without causing any apparent disease. These symbioses are often mutualistic, with the fungus providing benefits to the host plant.

One of the primary benefits provided by endophytic fungi is protection against herbivores, which is often mediated by the production of toxic secondary metabolites like indole diterpenes. frontiersin.orgoup.com For example, perennial ryegrass (Lolium perenne) infected with the endophytic fungus Neotyphodium lolii produces a range of indole diterpenes, including terpendole M. acs.org These compounds are known to have tremorgenic effects on mammals, deterring grazing. nih.govacs.org

The profile of indole diterpenes produced can be highly specific to the fungal strain and the host plant. plos.orgfrontiersin.org This chemical diversity is generated by the complex biosynthetic pathways within the fungi. mdpi.com The genes responsible for indole diterpene biosynthesis are often located in clusters, and variations in these gene clusters across different fungal strains lead to the production of a wide array of compounds. plos.orgfrontiersin.org For instance, different strains of Epichloë festucae can produce different sets of terpendoles and other indole diterpenes. frontiersin.org

The production of these compounds is not static and can be influenced by environmental conditions and the developmental stage of the host plant. The intricate interplay between the fungus, the host plant, and the surrounding environment shapes the chemical landscape of the symbiosis and its ecological outcomes.

Potential for Microbial Fermentation for Industrial Production of Terpendole L

The unique biological activities of terpendoles have generated interest in their large-scale production for potential applications. Microbial fermentation is a promising approach for the industrial production of this compound and other complex natural products. mdpi.com This method offers several advantages over chemical synthesis, which can be challenging and costly for structurally complex molecules, and extraction from natural sources, which can be unsustainable and yield low quantities. mdpi.comnih.gov

Fungi known to produce terpendoles, such as Tolypocladium species and Albophoma yamanashiensis, can be cultivated in controlled fermentation systems to produce these compounds. acs.orgnih.govkitasato-u.ac.jp For example, this compound, along with other new and known terpendoles, has been isolated from the solid fermentation culture of a mine soil-derived fungus, Tolypocladium sp. nih.gov Similarly, the fungus Volutella citrinella has been shown to produce this compound in its culture broth. researchgate.net

Optimizing fermentation conditions, such as the composition of the culture medium, temperature, and aeration, is crucial for maximizing the yield of the desired compound. mdpi.com The use of different production media has been shown to lead to the isolation of different terpendole congeners from Albophoma yamanashiensis. acs.org Furthermore, the selection of high-producing fungal strains is a key step in developing an efficient fermentation process.

Recent advancements in fermentation technology, including the use of bioreactors and specialized cultivation techniques like solid-liquid phase partitioning, can further enhance the production of these valuable secondary metabolites. mdpi.com

Biotransformation and Metabolic Engineering Strategies for Enhanced Production

To further improve the yields of this compound and to create novel derivatives with potentially enhanced or new biological activities, researchers are exploring biotransformation and metabolic engineering strategies. nih.govnih.gov

Biotransformation involves using microbial cells or their enzymes to carry out specific chemical modifications on a substrate molecule. This can be a powerful tool for modifying the structure of terpendoles to produce new compounds. The process is often highly selective and can be performed under mild conditions. mdpi.com

Metabolic engineering focuses on the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. nih.govnih.gov For indole diterpenes like this compound, this involves manipulating the biosynthetic pathway within the producing fungus.

The biosynthetic gene clusters for several indole diterpenes, including terpendoles, have been identified. mdpi.comkitasato-u.ac.jpnih.gov This knowledge is fundamental for metabolic engineering efforts. The pathway to terpendoles begins with the synthesis of paspaline (B1678556), a common precursor for many indole diterpenes. nih.govresearchgate.net Key enzymes involved in the biosynthesis include prenyltransferases, terpene cyclases, and monooxygenases (such as P450 enzymes). researchgate.netmdpi.com

Strategies for enhancing production through metabolic engineering include:

Disruption of competing pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the desired product can increase the flux towards terpendole biosynthesis. For example, disrupting the terP gene in the terpendole biosynthetic cluster of Chaunopycnis alba led to the overproduction of terpendole E, a key intermediate. nih.gov

Heterologous expression: Introducing the entire biosynthetic gene cluster or parts of it into a well-characterized and fast-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae, can create a more efficient and controllable production platform. acs.orgnih.gov

These advanced biotechnological approaches hold significant promise for the sustainable and efficient production of this compound and other valuable indole diterpenes for various applications.

Future Research Directions and Prospects for Terpendole L

Unraveling Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of indole (B1671886) diterpenes like terpendole L is a complex process involving multiple enzymatic steps. mdpi.com While the biosynthetic gene cluster for terpendole E, a key precursor, has been identified in Chaunopycnis alba, the complete enzymatic cascade for all terpendoles remains partially uncharted. nih.gov A primary challenge lies in the fact that not all biosynthetic genes for fungal natural products are located in contiguous clusters. nih.gov Some key enzymes, particularly those responsible for the vast structural diversification of the indole diterpene scaffold, may be encoded by genes located elsewhere in the fungal genome. nih.gov

Future research will likely focus on genome-wide searches and combinatorial pathway reassembly in heterologous hosts like Saccharomyces cerevisiae to identify these "unclustered" genes. nih.gov This approach involves expressing candidate genes from the producing fungus in an engineered yeast strain that contains the core biosynthetic machinery, allowing for functional screening of the previously unknown enzymes. nih.gov The diversity of indole diterpene structures may arise from either a small number of enzymes with broad substrate specificity or a larger suite of highly specific enzymes. grassland.org.nz Distinguishing between these possibilities is a key objective. Identifying the full set of prenyltransferases, terpene cyclases, and cytochrome P450 monooxygenases will be crucial for understanding how the unique structural features of this compound are formed. mdpi.comnih.gov

Table 1: Key Enzyme Classes in Indole Diterpene Biosynthesis

| Enzyme Class | Abbreviation | Function | Reference |

|---|---|---|---|

| Prenyltransferase | PT | Attaches isoprenoid precursors to the indole moiety. | mdpi.com |

| Terpene Cyclase | TC | Catalyzes the complex cyclization of the diterpene skeleton. | mdpi.com |

| Flavin-dependent Monooxygenase | FMO | Involved in oxidative modifications, often creating epoxide intermediates. | mdpi.com |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

Terpendole compounds have been identified as inhibitors of sterol O-acyltransferase (SOAT), an enzyme involved in cellular cholesterol metabolism. mdpi.com Terpendole E is also a known inhibitor of the mitotic kinesin Eg5, a protein essential for cell division, suggesting a potential anti-cancer application. nih.govnih.gov While the inhibitory activity of this compound against SOAT has been documented, the precise molecular interactions underpinning this activity are not fully understood. mdpi.commdpi.com

A crucial avenue for future research is the detailed investigation of how this compound binds to its protein targets. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to solve the structure of this compound in complex with its target enzymes. Such studies would reveal the specific binding pocket and the key amino acid residues involved in the interaction, providing a blueprint for rational drug design. Mechanistic analyses are also needed to understand the mode of inhibition, for instance, whether it is competitive, non-competitive, or allosteric. uni-freiburg.de For its interaction with Eg5, it has been suggested that terpendole E has a novel mode of interaction, a hypothesis that warrants further investigation for the entire terpendole class, including this compound. nih.gov

Development of Chemoenzymatic Synthetic Routes for Novel Analogs

The chemical synthesis of complex natural products like this compound is a formidable challenge. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the flexibility of synthetic chemistry, offers a powerful alternative for producing both the natural compound and novel analogs. mdpi.comnih.gov The modular nature of indole-diterpene biosynthesis, which utilizes a set of common building blocks and enzymatic transformations, is particularly amenable to this approach. grassland.org.nz

Future efforts in this area will likely involve using the identified biosynthetic enzymes from the terpendole pathway as tools. mdpi.comnih.gov For example, chemists could synthesize modified precursors that are not found in nature and feed them to engineered microorganisms expressing specific terpendole biosynthetic enzymes. nih.govresearchgate.net This could lead to the creation of novel this compound analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties. The use of enzymes like lipases for stereoselective transformations, a common strategy in chemoenzymatic synthesis, could also be applied to generate specific isomers of this compound derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.govrsc.org

Applications in Chemical Biology Probes and Tool Compounds

Biologically active small molecules like this compound are valuable starting points for the development of chemical probes. nih.govmdpi.com These tool compounds are essential for dissecting complex biological processes, identifying new drug targets, and validating mechanisms of action. universiteitleiden.nlicr.ac.uk

A significant future direction is the conversion of this compound into a suite of chemical probes. This would involve the synthesis of analogs bearing specific functional groups for various applications.

Table 2: Potential Chemical Probe Applications for this compound Analogs

| Probe Type | Functional Modification | Application | Reference |

|---|---|---|---|

| Affinity-based Probe | Covalent warhead or photo-affinity label (e.g., diazirine) | Irreversibly labels the target protein(s) for identification via proteomics. | mdpi.com |

| Fluorescent Probe | Attached fluorophore | Allows for visualization of the compound's subcellular localization using microscopy. | sigmaaldrich.com |

| Biotinylated Probe | Biotin tag | Enables the enrichment and pull-down of target proteins from cell lysates for identification. | universiteitleiden.nl |

| Clickable Probe | Alkyne or azide (B81097) handle | Facilitates bio-orthogonal ligation to reporter tags for various downstream applications. | mdpi.com |

By developing these tools, researchers can definitively identify the cellular targets of this compound, study its engagement with these targets in living cells, and uncover its full range of biological effects. nih.gov This will not only clarify its therapeutic potential but also establish this compound as a valuable instrument for fundamental biological research. icr.ac.uk

Q & A

Q. What protocols ensure the reproducibility of this compound’s synthetic pathways in academic settings?

- Methodological Answer : Document reaction parameters (catalyst loading, temperature gradients) in detail. Use in-situ monitoring (e.g., FTIR, HPLC) and share raw data via repositories. Collaborative validation across labs reduces protocol-dependent biases .

Comparative and Mechanistic Studies

Q. How can researchers design experiments to compare this compound’s biosynthetic pathways with those of related indole-diterpenes?

Q. What in silico approaches predict this compound’s reactivity in novel chemical reactions?

- Methodological Answer : Use quantum mechanical calculations (DFT) to model transition states and frontier molecular orbitals. Pair with cheminformatics tools (e.g., RDKit) to screen reaction feasibility. Validate predictions with small-scale exploratory syntheses .

Data Presentation and Publication

Q. How should researchers present conflicting mass spectral data for this compound in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.